Ethyl4-hydroxy-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate
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Overview
Description
Ethyl 4-hydroxy-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound that combines the structural motifs of thiazole and pyridine. This compound is of significant interest due to its potential biological and pharmacological activities. The thiazole ring is a core structural motif present in a wide range of natural products and synthetic compounds with diverse medicinal properties .
Preparation Methods
The synthesis of ethyl 4-hydroxy-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate typically involves the reaction of hydrazonoyl halides with appropriate precursors under specific conditions. One common synthetic route includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Ethyl 4-hydroxy-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the thiazole or pyridine rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-hydroxy-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 4-hydroxy-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can be compared with other similar compounds, such as:
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Indole derivatives: While structurally different, indole derivatives also exhibit a wide range of biological activities and are used in similar research contexts.
Pyrimidine derivatives: These compounds have a different heterocyclic core but are also studied for their diverse pharmacological properties.
Ethyl 4-hydroxy-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate stands out due to its unique combination of thiazole and pyridine rings, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C9H8N2O3S |
---|---|
Molecular Weight |
224.24 g/mol |
IUPAC Name |
ethyl 4-oxo-7H-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H8N2O3S/c1-2-14-9(13)6-3-10-8-5(7(6)12)4-11-15-8/h3-4H,2H2,1H3,(H,10,12) |
InChI Key |
OVNZSIUNPAGQHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=NS2 |
Origin of Product |
United States |
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